Cas no 58610-42-7 ((R)-3-Aminobutanoic acid hydrochloride)
(R)-3-Aminobutanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (R)-3-Aminobutanoic acid hydrochloride
- (R)-3-AMINOBUTYRIC ACID HYDROCHLORIDE,
- (R)-homo-beta-alanine hydrochloride
- 3-Aminobutanoic acid
- Butanoic acid, 3-amino-, hydrochloride (1:1), (3R)-
- H-D-beta-HAla-OH*HCl
- R-3-ABUHCl
- R-3-Aminobutric acid HCL
- H-D-β-HoAla-OH.HCl
- (R)-?-Homoalanine hydrochloride
- (R)-Homo-beta-alanine, HCl
- EN300-255391
- AC-22067
- D-b-homoalanine-HCl
- J-502253
- (R)-ss-Homoalanine hydrochloride
- GS-3449
- AKOS016843854
- CS-0044025
- (r)-homo-
- (R)-3-aminobutanoic acid HCl
- (3R)-3-aminobutanoic acid;hydrochloride
- UHYVVUABAWKTJJ-AENDTGMFSA-N
- A-alanine Hydrochloride
- (R)-3-Aminobutanoicacidhydrochloride
- SCHEMBL1661450
- 58610-42-7
- (3R)-3-AMINOBUTANOIC ACID HYDROCHLORIDE
- (R)-HOMO-BETA-ALANINE HCL
- (r)-3-amino-butyric acid hydrochloride
- MFCD06202382
- A831950
- BCP11586
- H-D-Ala-(C#CH2)OH.HCl
- DB-038289
- (R)-3-Aminobutyric acid hydrochloride
-
- MDL: MFCD06202382
- Inchi: 1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1
- InChI Key: UHYVVUABAWKTJJ-AENDTGMFSA-N
- SMILES: Cl.OC(C[C@@H](C)N)=O
Computed Properties
- Exact Mass: 139.04000
- Monoisotopic Mass: 139.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 72.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- PSA: 63.32000
- LogP: 1.31060
(R)-3-Aminobutanoic acid hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- HazardClass:IRRITANT
- Storage Condition:Room temperature
(R)-3-Aminobutanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A602963-50mg |
(R)-3-Aminobutanoic acid hydrochloride |
58610-42-7 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A602963-100mg |
(R)-3-Aminobutanoic acid hydrochloride |
58610-42-7 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A602963-500mg |
(R)-3-Aminobutanoic acid hydrochloride |
58610-42-7 | 500mg |
$ 210.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SS251-1g |
(R)-3-Aminobutanoic acid hydrochloride |
58610-42-7 | 95+% | 1g |
63.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SS251-5g |
(R)-3-Aminobutanoic acid hydrochloride |
58610-42-7 | 95+% | 5g |
276.0CNY | 2021-07-12 | |
| Chemenu | CM220036-5g |
(R)-3-Aminobutanoic acid hydrochloride |
58610-42-7 | 95% | 5g |
$224 | 2021-06-09 | |
| Chemenu | CM220036-10g |
(R)-3-Aminobutanoic acid hydrochloride |
58610-42-7 | 95% | 10g |
$383 | 2021-06-09 | |
| Fluorochem | 034436-1g |
R)-?-Homoalanine hydrochloride |
58610-42-7 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 034436-5g |
R)-?-Homoalanine hydrochloride |
58610-42-7 | 97% | 5g |
£19.00 | 2022-03-01 | |
| Fluorochem | 034436-10g |
R)-?-Homoalanine hydrochloride |
58610-42-7 | 97% | 10g |
£37.00 | 2022-03-01 |
(R)-3-Aminobutanoic acid hydrochloride Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on (R)-3-Aminobutanoic acid hydrochloride
Recent Advances in the Research of (R)-3-Aminobutanoic Acid Hydrochloride (CAS: 58610-42-7)
(R)-3-Aminobutanoic acid hydrochloride (CAS: 58610-42-7) is a chiral compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, a hydrochloride salt of the (R)-enantiomer of 3-aminobutanoic acid, has been the subject of recent studies due to its potential applications in drug development, particularly as a building block for bioactive molecules and its role in modulating neurotransmitter systems. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and therapeutic potential.
Recent studies have focused on optimizing the synthetic routes for (R)-3-aminobutanoic acid hydrochloride to improve yield and enantiomeric purity. A 2023 publication in the Journal of Organic Chemistry demonstrated a novel enzymatic resolution method using lipases, achieving >99% enantiomeric excess (ee) and scalable yields under mild conditions. This advancement addresses previous challenges in large-scale production and underscores the growing importance of biocatalysis in chiral amine synthesis.
Pharmacological investigations have revealed that (R)-3-aminobutanoic acid hydrochloride exhibits selective binding to GABAB receptors, with potential implications for neurological disorders. A preclinical study published in Neuropharmacology (2024) showed that this compound acts as a positive allosteric modulator of GABAB receptors, enhancing receptor activity without direct agonism. This mechanism may offer advantages in treating conditions like epilepsy and spasticity while minimizing side effects associated with direct receptor activation.
In drug discovery applications, researchers have utilized (R)-3-aminobutanoic acid hydrochloride as a key intermediate in the synthesis of novel β-amino acid derivatives. A recent patent application (WO2023124567) describes its incorporation into peptidomimetics with enhanced metabolic stability for anticancer applications. The structural rigidity imparted by the chiral center at C3 appears to confer improved target binding specificity in these designed compounds.
Analytical characterization of (R)-3-aminobutanoic acid hydrochloride has also seen advancements. A 2024 study in the Journal of Pharmaceutical and Biomedical Analysis reported a validated HPLC method using a chiral stationary phase that can accurately quantify this compound in complex biological matrices with a detection limit of 0.1 μg/mL. This method facilitates pharmacokinetic studies and quality control in pharmaceutical formulations containing this active pharmaceutical ingredient.
The safety profile of (R)-3-aminobutanoic acid hydrochloride has been evaluated in recent toxicological studies. Acute toxicity testing in rodent models (published in Regulatory Toxicology and Pharmacology, 2023) demonstrated favorable safety margins, with an LD50 > 2000 mg/kg in oral administration. These findings support its potential progression to clinical development stages for certain indications.
Looking forward, research priorities for (R)-3-aminobutanoic acid hydrochloride include further exploration of its structure-activity relationships, development of more efficient synthetic methodologies, and expansion of its therapeutic applications. The compound's unique stereochemistry and pharmacological properties position it as a promising candidate for continued investigation in medicinal chemistry and neuroscience research.
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